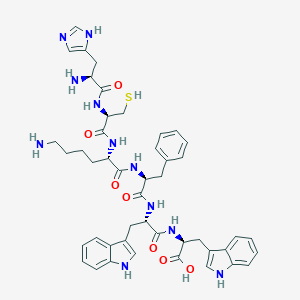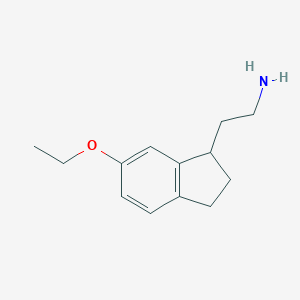
His-Cys-Lys-Phe-Trp-Trp
Descripción general
Descripción
“His-Cys-Lys-Phe-Trp-Trp” is a peptide with the amino acid sequence Histidine-Cysteine-Lysine-Phenylalanine-Tryptophan-Tryptophan . It has been found to inhibit HIV integrase (IN)-mediated 3′-processing and integration of HIV DNA. It is also active on integrases from HIV-2, feline immunodeficiency virus, and Moloney murine leukemia virus .
Aplicaciones Científicas De Investigación
HIV-1 Integrase Inhibition
“His-Cys-Lys-Phe-Trp-Trp” is known to inhibit HIV-1 integrase (IN), a key enzyme in the life cycle of the HIV-1 virus . This enzyme is responsible for the integration of the viral DNA into the host genome, a critical step in the replication of the virus .
Activity on Other Retroviruses
In addition to its activity on HIV-1, “His-Cys-Lys-Phe-Trp-Trp” is also active on integrases from other retroviruses . This includes HIV-2, feline immunodeficiency virus, and Moloney murine leukemia virus .
Inhibition of Disintegration Reaction
The hexapeptide has been found to inhibit the disintegration reaction . This suggests that “His-Cys-Lys-Phe-Trp-Trp” acts at or near the catalytic site of IN .
Potential Therapeutic Applications
Given its inhibitory effects on HIV-1 integrase and other retroviruses, “His-Cys-Lys-Phe-Trp-Trp” has potential therapeutic applications in the treatment of HIV and other retroviral infections .
Research Tool in Virology
Due to its unique properties, “His-Cys-Lys-Phe-Trp-Trp” can be used as a research tool in virology . It can help in understanding the mechanisms of viral replication and the role of integrase in this process .
Drug Development
“His-Cys-Lys-Phe-Trp-Trp” could be used in drug development, serving as a lead compound for the development of new drugs targeting HIV-1 integrase and other retroviral integrases .
Mecanismo De Acción
Target of Action
The primary target of the compound His-Cys-Lys-Phe-Trp-Trp is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for integrating the viral DNA into the host cell’s genome, a critical step in the replication of the virus .
Mode of Action
His-Cys-Lys-Phe-Trp-Trp acts as an inhibitor of the HIV-1 integrase . It inhibits the integrase-mediated 3′-processing and integration of HIV DNA . This prevents the integration of the viral DNA into the host cell’s genome, thereby disrupting the replication of the virus .
Biochemical Pathways
The compound affects the HIV replication pathway by inhibiting the action of the HIV-1 integrase . By preventing the integration of the viral DNA into the host cell’s genome, it disrupts the life cycle of the virus and prevents the production of new virus particles .
Result of Action
The inhibition of the HIV-1 integrase by His-Cys-Lys-Phe-Trp-Trp results in the disruption of the HIV life cycle . This prevents the replication of the virus and the production of new virus particles, which can help to control the spread of the virus within the host .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64)/t33-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHDAFCBITUNSR-CCMAZBEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55N11O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433657 | |
| Record name | His-Cys-Lys-Phe-Trp-Trp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
906.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
His-Cys-Lys-Phe-Trp-Trp | |
CAS RN |
172546-75-7 | |
| Record name | His-Cys-Lys-Phe-Trp-Trp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the His-Cys-Lys-Phe-Trp-Trp peptide contribute to beer stability?
A1: The His-Cys-Lys-Phe-Trp-Trp peptide, while not naturally occurring in beer, showcases the significant antioxidant potential of thiol-containing compounds. The research primarily focuses on the reaction kinetics of various thiol compounds, including this peptide, with the 1-hydroxyethyl radical. [] This radical is a central intermediate in beer oxidation processes, which can lead to undesirable flavor changes. The study demonstrated that His-Cys-Lys-Phe-Trp-Trp exhibits a high reaction rate with the 1-hydroxyethyl radical (0.5 × 10⁹ L mol⁻¹ s⁻¹). [] This suggests that the peptide, and similar thiol-containing compounds, could act as radical scavengers, neutralizing the 1-hydroxyethyl radical and potentially slowing down beer oxidation. This contributes to maintaining the desired flavor profile of the beer over time.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)

![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)







![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)

